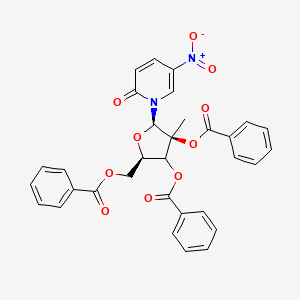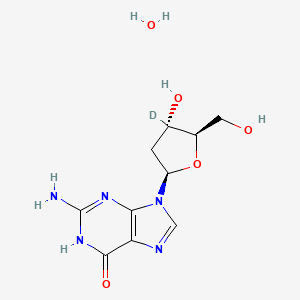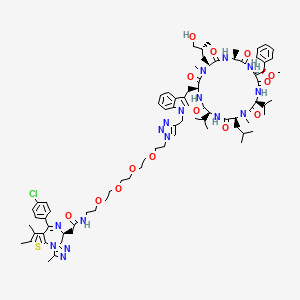
Srg-II-19F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Srg-II-19F involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary use in research settings. it is likely produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Srg-II-19F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Srg-II-19F is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
Srg-II-19F exerts its effects by targeting and degrading bromodomain1 of BRDT (BRDTBD1). The compound binds to the bromodomain, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of BRDTBD1, thereby affecting the regulatory pathways involving ClpC2 and ClpC1P1P2 protease .
Comparison with Similar Compounds
dBET1: Another degrader of bromodomain proteins, used in similar research applications.
JQ1: A bromodomain inhibitor that does not induce degradation but inhibits the function of bromodomain proteins.
PROTACs: A class of compounds designed to induce the degradation of target proteins through the ubiquitin-proteasome system
Uniqueness: Srg-II-19F is unique in its specific targeting of bromodomain1 of BRDT and its ability to induce degradation rather than merely inhibiting the function. This makes it a valuable tool in studying the regulatory mechanisms of proteostasis and protein degradation .
Properties
Molecular Formula |
C80H109ClN16O14S |
|---|---|
Molecular Weight |
1586.3 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1 |
InChI Key |
FKAMBRPCGOVJMS-GSZMIYFGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)[C@@H](C9=CC=CC=C9)OC |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


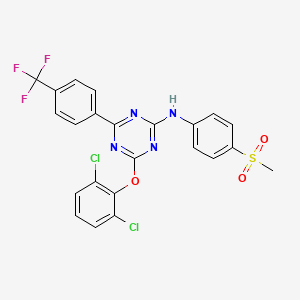
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
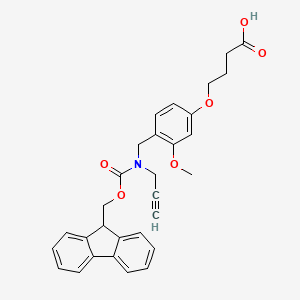
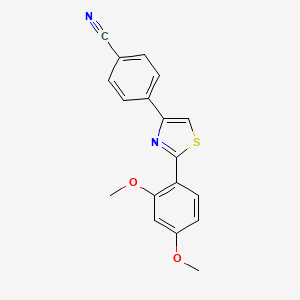
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
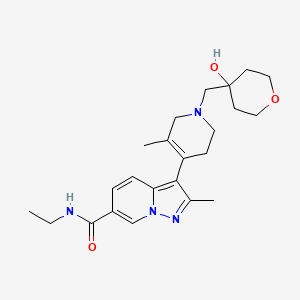
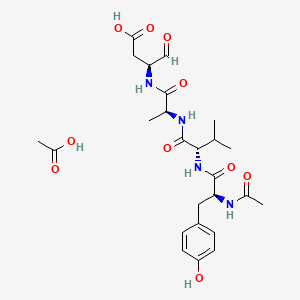
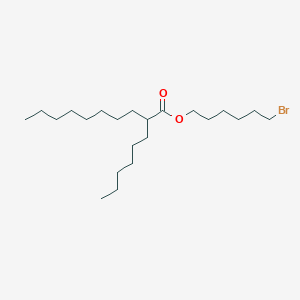
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)

